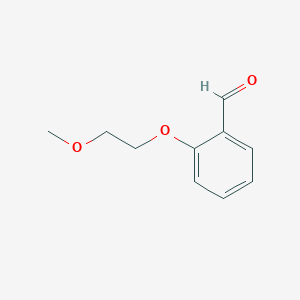

2-(2-Methoxyethoxy)benzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJJRAXOBGTWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460454 | |

| Record name | 2-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92637-96-2 | |

| Record name | 2-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methoxyethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)benzaldehyde, a member of the alkoxybenzaldehyde family, is an aromatic organic compound with significant potential in various scientific domains, particularly in synthetic organic chemistry and drug discovery. Its unique structural features—a reactive aldehyde group ortho-substituted with a flexible methoxyethoxy chain on a benzene ring—confer specific chemical properties that make it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of this compound, with a focus on providing practical insights for researchers in the field.

While this specific ortho-isomer is less documented in readily available literature compared to its para- and meta-isomers, this guide consolidates the confirmed data and provides expert analysis based on the established chemistry of related compounds to offer a robust working knowledge of this molecule.

Core Molecular Profile

The fundamental identity of this compound is established by its chemical formula, molecular weight, and unique CAS number, which distinguishes it from all other chemical substances.

| Identifier | Value | Source |

| CAS Number | 92637-96-2 | [Generic Supplier Data] |

| Molecular Formula | C₁₀H₁₂O₃ | [Generic Supplier Data] |

| Molecular Weight | 180.20 g/mol | [Generic Supplier Data] |

| IUPAC Name | This compound | N/A |

Physicochemical Properties: A Blend of Confirmed and Inferred Data

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, based on the properties of its isomers and related alkoxybenzaldehydes, we can infer a likely profile. It is crucial for researchers to experimentally determine these values for their specific applications.

| Property | Value | Notes |

| Appearance | Likely a colorless to pale yellow liquid | Based on common observations of similar aromatic aldehydes. |

| Boiling Point | Not experimentally determined. Estimated to be in the range of 270-290 °C at atmospheric pressure. | Inferred from the boiling points of related isomers and the contribution of the ether linkage. |

| Melting Point | Not applicable (likely a liquid at room temperature) | Similar, non-polymeric alkoxybenzaldehydes are typically liquids. |

| Density | Not experimentally determined. Estimated to be around 1.1 g/cm³. | Inferred from the densities of related aromatic aldehydes and ethers. |

| Solubility | Expected to have moderate solubility in organic solvents (e.g., ethanol, diethyl ether, acetone) and low solubility in water. | The ether chain may slightly increase aqueous solubility compared to simpler alkoxybenzaldehydes. |

Synthesis and Manufacturing

A definitive, optimized industrial synthesis for this compound is not publicly documented. However, a plausible and widely applicable synthetic route is the Williamson ether synthesis, starting from salicylaldehyde (2-hydroxybenzaldehyde) and 2-bromoethyl methyl ether. This method is a cornerstone of ether synthesis due to its reliability and versatility.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group of salicylaldehyde is more acidic than an aliphatic alcohol, allowing for deprotonation by a suitable base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-bromoethyl methyl ether, displacing the bromide and forming the desired ether linkage.

Caption: Proposed Williamson Ether Synthesis for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: Salicylaldehyde (1.0 eq) is dissolved in a polar aprotic solvent such as acetone or DMF. Anhydrous potassium carbonate (K₂CO₃, 1.5 eq) is added as the base.

-

Addition: 2-Bromoethyl methyl ether (1.2 eq) is added to the stirred suspension.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours (monitoring by TLC is recommended to determine reaction completion).

-

Work-up: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product is redissolved in a water-immiscible solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is typically achieved by vacuum distillation or column chromatography.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its three key functional groups: the aldehyde, the ether linkage, and the aromatic ring.

Reactions of the Aldehyde Group

The aldehyde group is the most reactive site, readily undergoing nucleophilic addition and oxidation.

-

Oxidation: Can be oxidized to 2-(2-methoxyethoxy)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. This transformation is fundamental in the synthesis of carboxylic acid derivatives.

-

Reduction: The aldehyde can be reduced to 2-(2-methoxyethoxy)benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine. This is a powerful tool in medicinal chemistry for building amine-containing scaffolds.

-

Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the aldehyde to an alkene, providing a route for carbon-carbon bond formation.

-

Condensation Reactions: Can participate in aldol and Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds.

Stability of the Ether Linkage

The ether linkage is generally stable under neutral, basic, and mild acidic conditions. Strong acids, such as HBr or HI, can cleave the ether bond.

Reactions of the Aromatic Ring

The 2-(2-methoxyethoxy) group is an ortho-, para-directing activating group for electrophilic aromatic substitution. However, the presence of the aldehyde group, which is a deactivating meta-director, complicates the regioselectivity of such reactions. The outcome of electrophilic substitution will depend on the specific reaction conditions and the nature of the electrophile.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Methoxyethoxy)benzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(2-Methoxyethoxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. As a Senior Application Scientist, this document is structured to deliver not just spectral data, but a deeper understanding of the underlying principles that govern the chemical shifts and coupling patterns observed. We will delve into the causal relationships between the molecular structure and its NMR spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. Every analytical step is presented as a self-validating system, grounded in authoritative spectroscopic principles.

Introduction: The Structural Significance of this compound

This compound is an aromatic aldehyde featuring a flexible ether-containing side chain at the ortho position. This unique structural arrangement imparts specific chemical properties that are of interest in organic synthesis. The aldehyde group is a versatile functional handle for a myriad of chemical transformations, while the methoxyethoxy side chain can influence the molecule's solubility, reactivity, and potential for intramolecular interactions.

A thorough understanding of its structure is paramount for its effective utilization. NMR spectroscopy, particularly ¹H and ¹³C NMR, provides a definitive, non-destructive method for confirming its molecular architecture. This guide will meticulously dissect the NMR spectra of this compound, offering a detailed roadmap for its characterization.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR data is the bedrock of accurate spectral analysis. The following protocol outlines the best practices for preparing a sample of this compound for NMR analysis.

Sample Preparation

For routine ¹H NMR, a sample concentration of 5-25 mg in 0.5-0.7 mL of a deuterated solvent is typically sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time frame.

Step-by-Step Protocol:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of Deuterated Chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which serves as a convenient internal reference.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely to prevent solvent evaporation.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Sequence | zg30 | zgpg30 |

| Number of Scans | 16-32 | 1024-2048 |

| Relaxation Delay | 2.0 s | 2.0 s |

| Spectral Width | 16 ppm | 240 ppm |

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehydic, aromatic, and alkoxy protons. The following is a detailed interpretation based on established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (CHO) | 10.4 | s | 1H | - |

| H-6 | 7.85 | dd | 1H | J = 7.8, 1.8 Hz |

| H-4 | 7.55 | ddd | 1H | J = 8.4, 7.4, 1.8 Hz |

| H-5 | 7.15 | t | 1H | J = 7.6 Hz |

| H-3 | 7.05 | d | 1H | J = 8.4 Hz |

| H-c (-OCH₂) | 4.20 | t | 2H | J = 4.8 Hz |

| H-d (-OCH₂) | 3.80 | t | 2H | J = 4.8 Hz |

| H-e (-OCH₃) | 3.45 | s | 3H | - |

The Aldehydic Proton (H-a)

The proton of the aldehyde group is the most downfield signal in the spectrum, predicted around 10.4 ppm . This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.[1] It is expected to appear as a sharp singlet due to the absence of neighboring protons.

The Aromatic Protons (H-3, H-4, H-5, H-6)

The four protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Their precise chemical shifts and coupling patterns are influenced by the electronic effects of both the aldehyde and the ortho-alkoxy substituents.

-

H-6: This proton is ortho to the electron-withdrawing aldehyde group, leading to a significant downfield shift, predicted around 7.85 ppm . It will likely appear as a doublet of doublets due to coupling with H-5 (ortho-coupling, J ≈ 7.8 Hz) and a smaller coupling with H-4 (meta-coupling, J ≈ 1.8 Hz).

-

H-4: This proton is para to the aldehyde group and meta to the alkoxy group. The electron-withdrawing effect of the aldehyde dominates, placing it downfield around 7.55 ppm . It is expected to be a doublet of doublet of doublets (or a triplet of doublets) due to coupling with H-3, H-5, and H-6.

-

H-5: This proton is meta to both substituents. It will be the most shielded of the aromatic protons directly on the benzaldehyde ring, with a predicted chemical shift around 7.15 ppm . It should appear as a triplet due to coupling with its two ortho neighbors, H-4 and H-6.

-

H-3: This proton is ortho to the electron-donating alkoxy group and meta to the aldehyde group. The donating effect of the alkoxy group will cause an upfield shift compared to the other aromatic protons, with a predicted chemical shift around 7.05 ppm . It will likely appear as a doublet due to ortho-coupling with H-4.

The Methoxyethoxy Protons (H-c, H-d, H-e)

The protons of the flexible side chain will exhibit characteristic chemical shifts and coupling patterns.

-

H-c (-OCH₂-) : These protons are directly attached to the aromatic ring's oxygen and are therefore the most deshielded of the aliphatic protons, predicted around 4.20 ppm . They will appear as a triplet due to coupling with the adjacent methylene protons (H-d).

-

H-d (-OCH₂-) : These protons are adjacent to both an oxygen atom and the other methylene group, with a predicted chemical shift around 3.80 ppm . They will also appear as a triplet due to coupling with H-c.

-

H-e (-OCH₃) : The terminal methyl group protons are the most shielded in this group, appearing as a sharp singlet around 3.45 ppm .

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound will provide complementary structural information, with each unique carbon atom giving rise to a distinct signal.

Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 192.0 |

| C-2 | 160.0 |

| C-6 | 135.0 |

| C-4 | 134.0 |

| C-1 | 128.0 |

| C-5 | 121.0 |

| C-3 | 112.0 |

| -OCH₂- (c) | 71.0 |

| -OCH₂- (d) | 69.0 |

| -OCH₃ (e) | 59.0 |

The Carbonyl Carbon

The carbon of the aldehyde group is highly deshielded and will appear at the lowest field, predicted around 192.0 ppm .[2]

The Aromatic Carbons

The six aromatic carbons will resonate in the region of 110-165 ppm.

-

C-2: This carbon is directly attached to the electron-donating oxygen of the alkoxy group, causing a significant downfield shift to around 160.0 ppm .

-

C-6 and C-4: These carbons are deshielded by the electron-withdrawing aldehyde group and will appear downfield, predicted around 135.0 ppm and 134.0 ppm , respectively.

-

C-1: The ipso-carbon to which the aldehyde is attached is predicted to be around 128.0 ppm .

-

C-5 and C-3: These carbons are the most shielded of the aromatic carbons, with predicted chemical shifts of 121.0 ppm and 112.0 ppm , respectively. The upfield shift of C-3 is particularly pronounced due to the ortho-donating effect of the alkoxy group.

The Methoxyethoxy Carbons

The three aliphatic carbons of the side chain will appear in the upfield region of the spectrum.

-

-OCH₂- (c) and -OCH₂- (d): The two methylene carbons will have similar chemical shifts, predicted around 71.0 ppm and 69.0 ppm .

-

-OCH₃ (e): The terminal methyl carbon will be the most upfield signal, predicted around 59.0 ppm .

2D NMR Spectroscopy: Confirming Connectivity

To unequivocally assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling relationships between the aromatic protons (H-3 with H-4, H-4 with H-5, and H-5 with H-6) and between the methylene protons of the side chain (H-c with H-d).

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons (e.g., H-a with the C=O carbon, H-3 with C-3, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal longer-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and confirming the overall connectivity. For instance, correlations from the aldehydic proton (H-a) to C-1 and C-6 would be expected.

Conclusion: A Validated Structural Portrait

The comprehensive analysis of the ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, provides an unambiguous structural confirmation of this compound. The predictable and well-resolved signals in both spectra serve as a reliable fingerprint for this molecule, enabling its confident identification and quality assessment in research and industrial settings. The principles and methodologies outlined in this guide provide a robust framework for the spectral analysis of this and other similarly substituted aromatic compounds.

References

-

Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

NMR Wiki Q&A Forum. (2013, June 13). 2-Methoxybenzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0006115). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

ResearchGate. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Methoxyethoxy)benzaldehyde. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (n.d.). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Retrieved from [Link]

- Unknown source. (n.d.).

-

YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

-

Spectral Database for Organic Compounds. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

Semantic Scholar. (2003). 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 2-(2-phenoxyethoxy)-, 1-cyclohexylsemicarbazone. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

Visualizations

Figure 1. Experimental workflow for NMR analysis.

Figure 2. Structure-spectrum correlation map.

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Reactivity and Stability of 2-(2-Methoxyethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2-(2-Methoxyethoxy)benzaldehyde (CAS No. 92637-96-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental organic chemistry principles with insights into the specific behavior imparted by the ortho-alkoxy substituent. We will explore the molecule's synthesis, key reactive sites, predictable reaction pathways, and degradation mechanisms. Furthermore, this guide outlines robust experimental protocols for the systematic evaluation of its stability and reactivity, ensuring scientific integrity and reproducibility in research and development settings.

Introduction: Unveiling this compound

This compound is an aromatic aldehyde characterized by the presence of a 2-methoxyethoxy group at the ortho position of the benzaldehyde core. This structural feature, combining an ether linkage with an aldehyde function, bestows upon the molecule a unique profile of reactivity and solubility, making it a potentially valuable intermediate in organic synthesis and medicinal chemistry. The ether side chain can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, which is of particular interest in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 92637-96-2 | |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| SMILES | O=CC1=CC=CC=C1OCCOC | |

| Physical Form | Solid |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from established etherification methodologies for phenolic compounds. A particularly relevant method is described in a patent for the preparation of 2-methoxyethoxy-benzenes.[1] This process involves the reaction of a corresponding phenol with 2-chloroethyl methyl ether under elevated temperature and pressure.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with 2-chloroethyl methyl ether in the presence of a base.

Materials:

-

2-Hydroxybenzaldehyde

-

2-Chloroethyl methyl ether

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Slowly add 2-chloroethyl methyl ether (1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality of Experimental Choices:

-

Base: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group, facilitating the nucleophilic attack on the alkyl halide.

-

Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SN2 reaction.

-

Temperature: Heating is necessary to overcome the activation energy of the reaction.

-

Work-up: The aqueous work-up is designed to remove the base, unreacted starting materials, and the solvent.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its two primary functional groups: the aldehyde and the ether.

Reactions of the Aldehyde Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack.[2]

-

Nucleophilic Addition: This is a characteristic reaction of aldehydes.[3] Strong nucleophiles, such as Grignard reagents and organolithium compounds, will add to the carbonyl to form secondary alcohols. Weaker nucleophiles, like water, alcohols, and amines, will also add, often reversibly. The ortho-alkoxy group may exert a mild steric hindrance, potentially slowing the rate of addition compared to unsubstituted benzaldehyde.[4]

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent. The oxidation of this compound would yield 2-(2-Methoxyethoxy)benzoic acid. It is important to note that benzaldehydes can undergo autoxidation in the presence of air (oxygen) to form the corresponding benzoic acid.[5]

-

Reduction: The aldehyde can be reduced to a primary alcohol, 2-(2-Methoxyethoxy)benzyl alcohol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the aldehyde can be converted to a secondary or tertiary amine.

-

Wittig Reaction: Reaction with a phosphorus ylide will convert the aldehyde to an alkene.

Influence of the Ortho-Alkoxy Group

The 2-(2-methoxyethoxy) group can influence the reactivity of the aromatic ring and the aldehyde.

-

Ortho-Directing Effects: The alkoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution. However, the aldehyde group is a deactivating, meta-director. The overall outcome of electrophilic substitution will depend on the reaction conditions and the nature of the electrophile.

-

Chelation: The oxygen atoms of the ether chain could potentially chelate with metal catalysts, directing reactions to specific sites. For instance, in palladium-catalyzed C-H activation reactions, an ortho-methoxy group has been shown to be compatible and can influence the reaction's efficiency.[6]

Reactions of the Ether Group

The ether linkage is generally stable but can be cleaved under harsh conditions.

-

Ether Cleavage: Treatment with strong acids like HBr or HI at elevated temperatures can cleave the ether bond, yielding 2-hydroxybenzaldehyde and the corresponding alkyl halide.[7]

Stability and Degradation

The stability of this compound is a critical parameter for its storage, handling, and application, particularly in the pharmaceutical context where degradation products can have toxicological implications.

Key Degradation Pathways

-

Autoxidation: The most probable degradation pathway under ambient conditions is the radical-mediated autoxidation of the aldehyde to 2-(2-Methoxyethoxy)benzoic acid.[5][8] This process is initiated by light, heat, or the presence of radical initiators.

-

Photochemical Degradation: Aromatic aldehydes can be susceptible to photochemical reactions. For example, 2-methylbenzaldehyde is known to undergo photoenolization upon irradiation.[9] While the methoxyethoxy group is not as readily abstracted as a benzylic proton, UV exposure could potentially lead to other degradation pathways.

-

Thermal Degradation: At elevated temperatures, the ether side chain may undergo degradation. Studies on the thermal degradation of 2-methoxyethanol suggest that C-C and C-O bond fission can occur.[10] For this compound, this could lead to the formation of volatile fragments.

Recommended Storage and Handling

Based on the general stability of benzaldehydes, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

Light: Protect from light.

-

Container: Use a tightly sealed, opaque container.

Experimental Protocols for Stability and Reactivity Assessment

To ensure the scientific integrity of studies involving this compound, the following self-validating experimental protocols are recommended.

Protocol for Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under stress conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Hydrogen peroxide (3%)

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in a calibrated oven at a specified temperature (e.g., 105 °C) for 24 hours. Dissolve the stressed sample in acetonitrile for analysis.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method. Peak purity analysis using a photodiode array detector is recommended.

Protocol for Reactivity Screening with a Nucleophile

This protocol provides a framework for assessing the reactivity of the aldehyde towards a model nucleophile.

Materials:

-

This compound

-

Benzylamine

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

Dissolve this compound (1.0 eq) in methanol.

-

Add benzylamine (1.1 eq) and stir at room temperature for 1 hour to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

-

Analyze the crude product by ¹H NMR to determine the conversion to the secondary amine.

Visualization of Key Processes

Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Degradation Pathways

Caption: Potential degradation pathways.

Conclusion

This compound is a molecule with a predictable yet nuanced reactivity profile. Its aldehyde group undergoes the expected nucleophilic additions, oxidations, and reductions, while the ortho-ether substituent can modulate these reactions and provide a handle for further functionalization. The primary stability concern is autoxidation to the corresponding carboxylic acid, which can be mitigated by appropriate storage and handling. The experimental protocols provided herein offer a robust framework for the systematic investigation of this compound's properties, ensuring reliable and reproducible data for its potential applications in research and development.

References

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Chemistry LibreTexts. Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

-

ACS Publications. Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. [Link]

-

RSC Publishing. Photochemical reactions. Part II. Cycloaddition reactions with photoenols from 2-methylbenzaldehyde and related systems. [Link]

- Google Patents. Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.

-

ResearchGate. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]

-

ScienceOpen. Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. [Link]

-

Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

-

Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]

-

Organic Chemistry Portal. Benzyl Ethers. [Link]

-

PubMed. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]

-

Organic Chemistry. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

Sources

- 1. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Photochemical reactions. Part II. Cycloaddition reactions with photoenols from 2-methylbenzaldehyde and related systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. scienceopen.com [scienceopen.com]

Unlocking the Therapeutic Potential of 2-(2-Methoxyethoxy)benzaldehyde Derivatives: An Investigative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide delves into the untapped potential of a specific subclass: derivatives of 2-(2-Methoxyethoxy)benzaldehyde. While direct research on this particular family of compounds is nascent, the known bioactivities of structurally analogous benzaldehyde derivatives provide a strong rationale for their investigation as novel therapeutic agents. This document serves as an in-depth guide for researchers, outlining a strategic approach to the synthesis, characterization, and biological evaluation of this compound derivatives, with a focus on their potential antimicrobial, anticancer, and anti-inflammatory activities. By providing detailed experimental workflows, exemplar data, and insights into potential mechanisms of action, this guide aims to catalyze new research endeavors in this promising area of drug discovery.

Introduction: The Rationale for Investigating this compound Derivatives

Benzaldehyde and its derivatives have long been recognized for their diverse pharmacological properties[1]. The introduction of various substituents onto the benzaldehyde ring can profoundly influence the molecule's electronic and steric properties, leading to a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1][2][3]. The 2-(2-Methoxyethoxy) group is a particularly interesting substituent due to its potential to enhance solubility and modulate lipophilicity, properties that are critical for drug-likeness and pharmacokinetic profiles. The ether linkages may also provide additional points for hydrogen bonding, potentially enhancing interactions with biological targets.

This guide will focus on three key classes of derivatives that have shown significant promise when synthesized from other benzaldehyde analogs:

-

Schiff Bases: Formed by the condensation of an aldehyde with a primary amine, Schiff bases are versatile ligands that can form stable complexes with metal ions, often leading to enhanced biological activity[4][5].

-

Thiosemicarbazones: These derivatives, formed from the reaction of an aldehyde with thiosemicarbazide, are well-known for their potent anticancer activities, often attributed to their ability to chelate metal ions and inhibit key enzymes involved in cell proliferation[3][6].

-

Hydrazones: Characterized by the R1R2C=NNR3R4 structure, hydrazones have demonstrated a wide array of biological activities, including significant anti-inflammatory properties[7][8].

By systematically exploring the synthesis and biological evaluation of these derivatives of this compound, researchers can unlock a new area of chemical space with significant therapeutic potential.

Potential Antimicrobial Activity: A Focus on Schiff Base Derivatives and Their Metal Complexes

The antimicrobial activity of Schiff bases and their metal complexes is a well-established area of research[4][5]. The imine group in Schiff bases is often crucial for their biological activity, and chelation with metal ions can enhance their efficacy[4].

Proposed Mechanism of Action

The antimicrobial action of Schiff base metal complexes is often explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid layers of microbial cell membranes, leading to interference with normal cellular processes. Once inside the cell, the metal ion can bind to active sites of enzymes, disrupting metabolic pathways, or it can interfere with DNA replication and protein synthesis.

Experimental Workflow: Synthesis and Antimicrobial Evaluation

The following protocols are exemplary and should be adapted based on the specific amine used and the target metal complexes.

2.2.1. Synthesis of this compound Schiff Base Derivatives

-

Dissolution: Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.

-

Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., an amino acid, aminophenol, or other substituted amine) dissolved in 10 mL of ethanol.

-

Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4-6 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried in a desiccator.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Characterization: Characterize the synthesized Schiff base using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

2.2.2. Synthesis of Metal(II) Complexes of the Schiff Base

-

Ligand Solution: Dissolve the synthesized Schiff base (2 mmol) in 20 mL of hot ethanol.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂) (1 mmol) in 15 mL of hot ethanol.

-

Complexation: Add the metal salt solution dropwise to the Schiff base solution with constant stirring.

-

Reflux: Reflux the resulting mixture for 3-4 hours.

-

Isolation: Cool the solution, and collect the precipitated complex by filtration.

-

Purification: Wash the complex with ethanol and then with diethyl ether and dry it under vacuum.

-

Characterization: Characterize the metal complex using FT-IR, UV-Vis, elemental analysis, magnetic susceptibility measurements, and molar conductance.

2.2.3. In Vitro Antimicrobial Screening (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) in a suitable broth.

-

Serial Dilution: Prepare serial twofold dilutions of the synthesized compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Controls: Include positive controls (standard antibiotics) and negative controls (solvent) in the assay.

Exemplar Data

The following table presents exemplar antimicrobial activity data for Schiff base metal complexes of a structurally related benzaldehyde derivative, illustrating the type of data that would be generated.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| Schiff Base Ligand | 128 | 256 | 256 | 512 |

| Cu(II) Complex | 32 | 64 | 64 | 128 |

| Ni(II) Complex | 64 | 128 | 128 | 256 |

| Co(II) Complex | 64 | 64 | 128 | 256 |

| Ciprofloxacin | 8 | 4 | 4 | 8 |

Note: The data in this table is for illustrative purposes and is based on typical results for related compounds.

Potential Anticancer Activity: A Focus on Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds that have shown significant promise as anticancer agents[3][6]. Their mechanism of action is often multifaceted, involving the chelation of essential metal ions and the inhibition of key cellular enzymes.

Proposed Mechanism of Action

A primary proposed mechanism for the anticancer activity of thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), an enzyme essential for DNA synthesis and repair. By chelating the iron required for the activity of the R2 subunit of RR, thiosemicarbazones disrupt the production of deoxyribonucleotides, leading to cell cycle arrest and apoptosis. Additionally, some thiosemicarbazones can induce oxidative stress by generating reactive oxygen species (ROS), further contributing to their cytotoxic effects.

Experimental Workflow: Synthesis and Anti-inflammatory Evaluation

4.2.1. Synthesis of this compound Hydrazone Derivatives

-

Dissolution: Dissolve this compound (1 mmol) in 20 mL of ethanol.

-

Addition of Hydrazide: Add a solution of a suitable hydrazide (e.g., isonicotinic acid hydrazide, benzhydrazide) (1 mmol) in 15 mL of ethanol.

-

Reflux: Add a few drops of glacial acetic acid and reflux the mixture for 6-8 hours.

-

Isolation: Cool the reaction mixture, and collect the resulting precipitate by filtration.

-

Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent.

-

Characterization: Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

4.2.2. In Vitro COX Inhibition Assay

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

-

Assay Buffer: Prepare an appropriate assay buffer containing a cofactor solution.

-

Incubation: Pre-incubate the enzyme with the test compounds at various concentrations.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

IC₅₀ Calculation: Determine the IC₅₀ values for COX-1 and COX-2 inhibition.

Exemplar Data

The following table shows exemplar data for the COX inhibitory activity of hydrazone derivatives.

| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |

| Hydrazone 1 | 15.2 | 1.8 | 8.4 |

| Hydrazone 2 | 25.8 | 0.9 | 28.7 |

| Celecoxib | >100 | 0.05 | >2000 |

Note: The data in this table is for illustrative purposes and is based on typical results for related compounds.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising frontier in medicinal chemistry. Based on the well-documented biological activities of analogous benzaldehyde derivatives, there is a strong scientific basis to hypothesize that Schiff base, thiosemicarbazone, and hydrazone derivatives of this compound will exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The synthetic routes are generally straightforward, and established in vitro assays provide a clear path for biological evaluation.

Future research should focus on the systematic synthesis and screening of a library of these derivatives to establish structure-activity relationships. Promising lead compounds should then be subjected to more extensive in vitro and in vivo studies to elucidate their mechanisms of action, pharmacokinetic profiles, and toxicological properties. This structured approach will be instrumental in validating the therapeutic potential of this novel class of compounds and paving the way for the development of new and effective drugs.

References

- Krishnanjali, S., & Ramachandran, E. (2018). Synthesis, spectral characterization and antimicrobial activity of Schiff base complexes derived from 2-hydroxy-5-bromo-3-methoxy benzaldehyde and 2-amino-5-methyl phenol. Journal of Saudi Chemical Society, 22(1), 1-10.

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & medicinal chemistry, 15(17), 5693-5711.

- da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8.

- Yu, Y., Kalinowski, D. S., Kovacevic, Z., Siafakas, A. R., Jansson, P. J., Stefani, C., ... & Richardson, D. R. (2009). Thiosemicarbazones from the old to new: iron chelators that are more than just ribonucleotide reductase inhibitors. Journal of medicinal chemistry, 52(17), 5271-5294.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and antioxidant activities of new coumarin derivatives.

- Palla, M., Girasole, M., Di Vona, M. L., & Cacciapaglia, R. (2021). Hydrazones as potent anti-inflammatory agents: a review. Pharmaceuticals, 14(10), 985.

- Suleiman, K. I., Ali, A., & Muhammad, Y. (2023). Synthesis, Characterization and Antimicrobial Evaluation of Schiff Base Transition Metal Complexes of 2-amino phenol and 2-methoxybenzaldehyde. UNN Journal of Science, 1(1).

- Medeiros, M. A. M. B., Gama e Silva, M., de Menezes Barbosa, J., Martins de Lavor, É., Ribeiro, T. F., Macedo, C. A. F., ... & Guedes da Silva, M. J. (2021). Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PloS one, 16(11), e0258094.

- Gaballa, A. S., Asker, S. A., Barakat, A. S., & Teleb, S. M. (2007). Synthesis, characterization and biological activity of some platinum (II) complexes with Schiff bases derived from 2-amino-4-phenyl-5-arylazothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 737-743.

- Mrozek-Wilczkiewicz, A., Musiol, R., Jampilek, J., & Polanski, J. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European journal of medicinal chemistry, 173, 205-217.

- Paz, J., Vaisberg, A., Spodine, E., Richter, R., & Beyer, L. (2005). Synthesis, characterization, and in vitro cytotoxic activities of benzaldehyde thiosemicarbazone derivatives and their palladium (II) and platinum (II) complexes against various human tumor cell lines.

- Santos-Pirath, Í. M., Walter, L. O., Maioral, M. F., Pacheco, L. A., Sens, L., Nunes, R. J., & Santos-Silva, M. C. (2021). Molecular events and cytotoxic effects of a novel thiosemicarbazone derivative in human leukemia and lymphoma cell lines. Hematology/Oncology and Stem Cell Therapy, 14(3), 227-237.

Sources

- 1. Buy Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- | 73033-13-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. unn.edu.ng [unn.edu.ng]

- 6. Sci-Hub. Molecular events and cytotoxic effects of a novel thiosemicarbazone derivative in human leukemia and lymphoma cell lines / Hematology/Oncology and Stem Cell Therapy, 2021 [sci-hub.sg]

- 7. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyethoxy)benzaldehyde: Historical Perspectives and Modern Methodologies

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of 2-(2-Methoxyethoxy)benzaldehyde, a key intermediate in the pharmaceutical and chemical industries. We will explore the fundamental chemical principles underpinning its synthesis, trace the evolution of methodologies from early solvent-based approaches to modern, efficient, and environmentally conscious processes, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the synthesis of this important building block.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde featuring a methoxyethoxy side chain at the ortho position. This unique structural motif makes it a valuable precursor in the synthesis of a variety of more complex molecules. Its utility is particularly noted in the development of pharmaceutical agents, where the ether linkage and aromatic core can be tailored to interact with biological targets. For instance, substituted benzaldehydes are explored as allosteric modulators of hemoglobin for treating disorders that benefit from increased tissue oxygenation[1]. The methoxyethoxy group can enhance solubility and modify the pharmacokinetic properties of a final drug compound, making its efficient synthesis a topic of considerable interest.

Foundational Synthetic Strategies

The synthesis of this compound is primarily built upon two cornerstone reactions in organic chemistry: the Williamson ether synthesis and the ortho-formylation of phenols. Understanding these core reactions is crucial to appreciating the historical development and the rationale behind modern synthetic protocols.

The Williamson Ether Synthesis: A Classic Route to Ethers

Developed by Alexander Williamson in 1850, this reaction remains one of the most reliable and widely used methods for preparing ethers[2]. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile, attacking an alkyl halide (or other substrate with a good leaving group, like a tosylate) to form an ether linkage.[2][3][4]

The key steps involve:

-

Deprotonation : An alcohol is deprotonated by a strong base (e.g., sodium hydride, or a hydroxide) to form a highly reactive alkoxide. In the context of phenolic starting materials, a weaker base like potassium carbonate is often sufficient due to the higher acidity of the phenolic proton.

-

Nucleophilic Attack : The resulting alkoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-O-C ether bond[3].

For the synthesis of aryl ethers, the phenoxide is typically used as the nucleophile, reacting with an alkyl halide. This is the most common approach for synthesizing this compound.

Caption: General mechanism of the Williamson Ether Synthesis.

Ortho-Formylation of Phenols: Installing the Aldehyde

An alternative retrosynthetic approach involves starting with the ether linkage already in place and introducing the aldehyde group onto the aromatic ring. The directed ortho-formylation of phenols is a powerful method for achieving this. While classic methods like the Reimer-Tiemann reaction often suffer from poor regioselectivity and harsh conditions, modern methods offer high yields exclusively at the ortho position[5].

A particularly effective method involves the use of magnesium dichloride (MgCl₂), paraformaldehyde, and a base like triethylamine (Et₃N) in a solvent such as tetrahydrofuran (THF)[6][7]. The magnesium ion is believed to chelate with the phenolic oxygen, activating the ortho position for electrophilic attack by formaldehyde. A subsequent oxidation step, often in situ, yields the desired salicylaldehyde derivative[7]. Electron-donating groups on the phenol, such as ether linkages, generally promote this reaction[5][7].

Historical Evolution of Synthesis

The documented synthesis of alkoxy-substituted benzaldehydes provides a clear trajectory of methodological improvement, moving from less efficient, solvent-heavy processes to streamlined, high-yield industrial methods.

Early Solvent-Based Methods

An early reported method for the synthesis of related isomers, 3- and 4-(2-methoxyethoxy)benzaldehyde, involved reacting the corresponding hydroxybenzaldehyde with 2-chloroethyl methyl ether[8]. This reaction was conducted by boiling the reactants at reflux in dimethylformamide (DMF) in the presence of potassium carbonate. While effective, this approach had several drawbacks:

-

Moderate Yields : The reported yields were 60.5% and 75.5% of theory, respectively[8].

-

Use of Hazardous Solvents : DMF is a costly and polar aprotic solvent that requires significant industrial hygiene measures and is difficult to recycle completely[8].

-

Long Reaction Times : Boiling at reflux often requires extended reaction periods.

This method established the foundational viability of the Williamson ether synthesis for this class of compounds, starting with a commercially available hydroxybenzaldehyde.

A Paradigm Shift: High-Pressure, Solvent-Free Synthesis

A significant advancement in the synthesis of 2-methoxyethoxy-benzenes, including the target aldehyde, was disclosed in a patent that detailed a process carried out under pressure and without the use of a strong polar solvent[8]. This innovation addressed the primary disadvantages of the earlier methods.

The key features of this improved process are:

-

Solvent-Free Conditions : The reaction uses an excess of the reagent, 2-chloroethyl methyl ether, as the reaction medium, eliminating the need for solvents like DMF[8].

-

Elevated Temperature and Pressure : The reaction is conducted at temperatures above 95°C (typically 130-170°C) in a sealed vessel, allowing the pressure to build (typically below 10 bar)[8].

-

High Yields and Purity : This method results in significantly higher yields, often around 90% or greater, with the final product exhibiting high purity (often >98%)[8].

-

Reagent Recyclability : The excess 2-chloroethyl methyl ether can be easily recovered by distillation and reused, making the process more economical and environmentally friendly[8].

This process represents a major leap forward, transforming the synthesis into a robust, efficient, and industrially scalable operation.

| Parameter | Early Method (J. Med. Chem. 1982)[8] | Improved Method (US Patent)[8] |

| Starting Material | 4-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde |

| Solvent | Dimethylformamide (DMF) | None (excess reagent) |

| Base | Potassium Carbonate | Potassium Carbonate |

| Temperature | Reflux | 150°C |

| Pressure | Atmospheric | > 1 bar (autogenous) |

| Yield | 75.5% | 92.4% |

| Workup | Solvent extraction | Filtration and distillation |

| Environmental Impact | High (DMF use) | Low (Solvent-free, reagent recycling) |

Detailed Experimental Protocols

The following protocols are based on the optimized, solvent-free methodology, representing the current state-of-the-art for the synthesis of this compound and its isomers.

Protocol: Synthesis of 4-(2-Methoxyethoxy)benzaldehyde via High-Pressure Williamson Ether Synthesis

This protocol is adapted from the procedure described for the para-isomer in patent US20010014697A1, which is directly applicable to the ortho-isomer (salicylaldehyde) as the starting material.[8]

Materials:

-

4-Hydroxybenzaldehyde (36.63 g, 0.3 mol)

-

Potassium Carbonate (K₂CO₃), anhydrous (60 g, 0.43 mol)

-

2-Chloroethyl methyl ether (189.08 g, 2.0 mol)

-

Toluene (for optional purification)

-

10% Aqueous Sodium Hydroxide (for optional purification)

Equipment:

-

0.7 L Autoclave (stirred reactor) rated for >10 bar pressure

-

Heating mantle with temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reactor Charging : To a 0.7 L autoclave, add 4-hydroxybenzaldehyde (36.63 g), potassium carbonate (60 g), and 2-chloroethyl methyl ether (189.08 g).

-

Reaction : Seal the autoclave, purge with nitrogen, and begin stirring. Heat the mixture to 150°C. Maintain this temperature for 10 hours. The internal pressure will rise due to the vapor pressure of the reagent at this temperature.

-

Cooling and Depressurization : After the reaction is complete, cool the reactor to room temperature. Safely vent any residual pressure.

-

Workup - Filtration : Open the reactor and filter the reaction mixture to remove the solid salts (potassium carbonate and potassium chloride). Wash the filtered solids with a small amount of fresh 2-chloroethyl methyl ether (e.g., 50 g) to recover any entrained product.

-

Reagent Recovery : Combine the filtrate and the washings. Set up a distillation to remove the excess 2-chloroethyl methyl ether under reduced pressure. This recovered reagent is typically of high purity (>99%) and can be reused in subsequent batches[8].

-

Product Isolation : The residue remaining after distillation is the crude 4-(2-Methoxyethoxy)benzaldehyde. According to the patent, this crude product is often of high purity (98.3% by HPLC), corresponding to a yield of 92.4%[8].

-

Optional Purification : If unreacted hydroxybenzaldehyde remains, the crude product can be diluted with toluene and washed with 10% aqueous sodium hydroxide to extract the acidic phenol. The organic phase is then separated, dried, and the solvent is evaporated to yield the purified product. For highest purity, the product can be fractionally distilled under high vacuum.

Caption: Alternative synthesis via ortho-formylation of 2-(2-methoxyethoxy)phenol.

This route would involve first synthesizing the intermediate ether, 2-(2-methoxyethoxy)phenol, from catechol or a protected derivative, followed by the introduction of the aldehyde group. While potentially requiring more steps, this strategy could be advantageous if the starting phenol ether is readily available or if specific substitution patterns are desired that are incompatible with the Williamson conditions.

Conclusion

The synthesis of this compound has evolved from classic, solvent-dependent laboratory procedures to a highly efficient, robust, and environmentally conscious industrial process. The core of this evolution lies in the optimization of the Williamson ether synthesis, moving to a solvent-free, high-pressure system that maximizes yield, purity, and economic feasibility. This technical guide has detailed the chemical principles, historical context, and practical methodologies that define the synthesis of this important chemical intermediate, providing a valuable resource for professionals in the field of chemical and pharmaceutical development.

References

-

Patsnap. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde. Available from: [Link]

- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

- Google Patents. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.

-

Organic Syntheses. Benzaldehyde, m-methoxy-. Available from: [Link]

- Google Patents. EP0145334A2 - Benzaldehyde derivative and process for its preparation.

- Google Patents. US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde.

-

ResearchGate. ortho-Formylation of oxygenated phenols | Request PDF. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020-05-30). Available from: [Link]

-

Organic Syntheses. ortho-Formylation of phenols. Available from: [Link]

-

PubChem. 4-(2-Methoxyethoxy)benzaldehyde. Available from: [Link]

-

The Good Scents Company. 2-(ortho-anisyl) ethanol, 7417-18-7. Available from: [Link]

-

PubChem. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2. Available from: [Link]

-

Williamson Ether Synthesis. The Williamson Ether Synthesis. Available from: [Link]

-

Convenient Method for the ortho-Formylation of Phenols. Convenient Method for the ortho-Formylation of Phenols. Available from: [Link]

-

ChemSynthesis. 2-(methoxymethoxy)benzaldehyde. Available from: [Link]

-

YouTube. Williamson Ether Synthesis. (2018-08-29). Available from: [Link]

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024-06-30). Available from: [Link]

-

-

The Williamson Ether Synthesis. 12. The Williamson Ether Synthesis. Available from: [Link]

-

-

Organic Syntheses. Org. Synth. 2012, 89, 220. Available from: [Link]

-

Frontiers. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021-05-27). Available from: [Link]

Sources

- 1. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. US20010014697A1 - Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Health and Safety Guide to 2-(2-Methoxyethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations paramount for the handling and use of 2-(2-Methoxyethoxy)benzaldehyde in a research and development setting. As a substituted aromatic aldehyde, this compound shares a toxicological profile with other benzaldehydes, necessitating a robust understanding of its potential hazards and the implementation of stringent safety protocols. This document, compiled from an analysis of safety data for structurally analogous compounds, aims to empower laboratory personnel with the knowledge to mitigate risks and ensure a safe working environment.

Hazard Identification and Classification

Based on the GHS classifications of its structural analog, 4-(2-Methoxyethoxy)benzaldehyde, this compound is anticipated to be classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4][5]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4][5]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][4][5]

Signal Word: Warning[1]

Physical and Chemical Properties

While specific data for this compound is unavailable, related compounds are typically combustible liquids or low-melting solids.[6] Benzaldehyde itself is a strongly refractive liquid that can oxidize in the air to benzoic acid.[7] It is crucial to prevent exposure to air and sources of ignition.[8][9]

| Property | Anticipated Value/Characteristic | Rationale (Based on Analogs) |

| Physical State | Liquid or low-melting solid | Benzaldehyde is a liquid; substituted benzaldehydes can be solids.[6][7] |

| Appearance | Colorless to yellowish liquid/solid | Benzaldehyde turns yellowish on keeping.[7] |

| Odor | Aromatic, almond-like | Characteristic of benzaldehydes. |

| Solubility | Limited solubility in water | Aromatic aldehydes generally have low water solubility. |

| Combustibility | Combustible | Benzaldehyde is a combustible liquid.[3] |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8] Local exhaust ventilation is critical to minimize the inhalation of vapors.[10]

-

Eyewash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are mandatory in any area where this chemical is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact, as well as inhalation.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[2][3][11][12] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can cause irritation and dermal toxicity.[2][3][11][12] Glove integrity should be checked before each use. |

| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against splashes and minimizes skin exposure.[11][12] |

| Respiratory Protection | An air-purifying respirator with an appropriate organic vapor cartridge may be necessary for certain operations. | Required when engineering controls cannot maintain exposure below permissible limits.[12] |

Safe Handling, Storage, and Disposal

Handling

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.[2]

-

Keep away from sources of ignition and do not smoke in the handling area.[8][9][10]

Storage

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep containers tightly closed to prevent oxidation and moisture absorption.[2][8][9]

-

Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[6]

Disposal

-

Dispose of waste in accordance with local, regional, and national regulations.[2]

-

Do not allow the chemical to enter drains or waterways.[3]

-

Contaminated packaging should be treated as hazardous waste.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][6] If you feel unwell, call a POISON CENTER or doctor.[3]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[2][6] If skin irritation occurs, get medical advice/attention.[2]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2][6] Remove contact lenses, if present and easy to do.[2] Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: If swallowed, rinse mouth.[1] Call a POISON CENTER or doctor if you feel unwell.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The compound is combustible and may produce carbon monoxide and carbon dioxide upon decomposition.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 2.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Experimental Workflow and Safety Integration

To ensure a self-validating system of safety, every experimental protocol involving this compound must integrate these health and safety considerations at each step.

Diagram: Hazard Mitigation Workflow

Caption: Integrated safety workflow for handling this compound.

References

-

Carl ROTH GmbH + Co KG. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

-

Carl ROTH GmbH + Co KG. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Benzaldehyde ≥99,5 %, for synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Methoxyethoxy)benzaldehyde. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

-

ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-(2-Methoxyethoxy)ethoxy)benzaldehyde. Retrieved from [Link]

-

Carl ROTH GmbH + Co KG. (n.d.). Safety data sheet. Safe Work Australia - Code of Practice. Benzaldehyde. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:73033-12-2 | 3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde. Retrieved from [Link]

-

Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

Sources

- 1. 4-(2-Methoxyethoxy)benzaldehyde | C10H12O3 | CID 6485560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westliberty.edu [westliberty.edu]

- 3. chemos.de [chemos.de]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-(2-(2-Methoxyethoxy)ethoxy)benzaldehyde | C12H16O4 | CID 10889545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 12. blog.storemasta.com.au [blog.storemasta.com.au]

Methodological & Application

Application Note: Synthesis of Processable Conductive Polymers Utilizing 2-(2-Methoxyethoxy)benzaldehyde for Advanced Electronics

Abstract: This document provides a comprehensive guide for the synthesis and characterization of novel conductive polymers incorporating 2-(2-Methoxyethoxy)benzaldehyde. The inclusion of the methoxyethoxy side chain is strategically employed to enhance solubility and processability, critical parameters for the fabrication of advanced electronic devices. This application note details a robust oxidative copolymerization protocol with thiophene, discusses the underlying chemical principles, and presents a full suite of characterization techniques to validate the synthesis and evaluate the material's properties.

Introduction: The Imperative for Processable Conductive Polymers

Conductive polymers (CPs) have emerged as a cornerstone of modern electronics, finding applications in sensors, energy storage, smart textiles, and flexible displays.[1][2] Their unique combination of electrical conductivity, light weight, and mechanical flexibility offers distinct advantages over traditional inorganic materials.[1][2] However, a significant challenge in the field has been the poor solubility and processability of many CPs, which limits their widespread adoption.[3] The introduction of functional side chains onto the polymer backbone is a proven strategy to overcome these limitations.

This application note focuses on the use of this compound as a comonomer in the synthesis of a novel conductive polymer. The pendant methoxyethoxy group is anticipated to impart several beneficial properties:

-

Enhanced Solubility: The polar ether linkages in the side chain are expected to improve the solubility of the polymer in common organic solvents, facilitating solution-based processing techniques.

-

Improved Processability: Enhanced solubility allows for the formation of uniform thin films, which is crucial for device fabrication.

-

Ion Conductivity: The ethylene glycol-like side chains can potentially facilitate ion transport, making the material suitable for applications in batteries and sensors.

We present a detailed protocol for the chemical oxidative copolymerization of this compound with a well-established conductive monomer, thiophene, to create a soluble and conductive copolymer, poly(thiophene-co-2-(2-methoxyethoxy)benzaldehyde).

Synthesis Protocol: Oxidative Copolymerization

The synthesis of poly(thiophene-co-2-(2-methoxyethoxy)benzaldehyde) is achieved through a chemical oxidative polymerization method using iron(III) chloride (FeCl₃) as the oxidizing agent.[4] This method is widely used for the synthesis of polythiophenes and its derivatives due to its simplicity and effectiveness.[4]

Materials and Reagents

| Reagent | Grade | Supplier |

| Thiophene | 99% | Sigma-Aldrich |

| This compound | 98% | Sigma-Aldrich |

| Iron(III) chloride (anhydrous) | 97% | Sigma-Aldrich |

| Chloroform (anhydrous) | ≥99% | Sigma-Aldrich |

| Methanol | ACS grade | Fisher Scientific |

| Deionized Water | --- | Millipore |